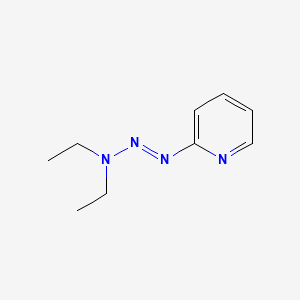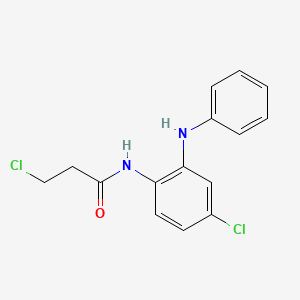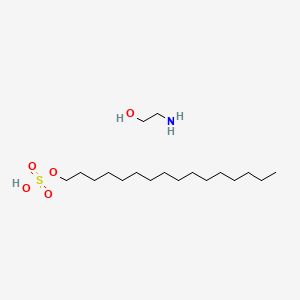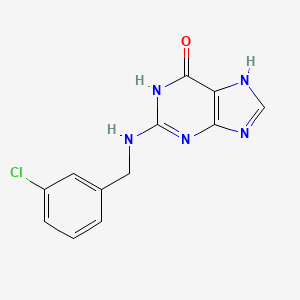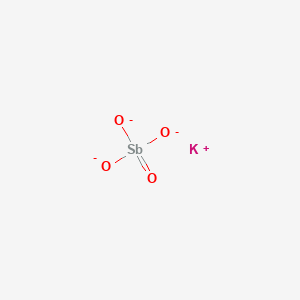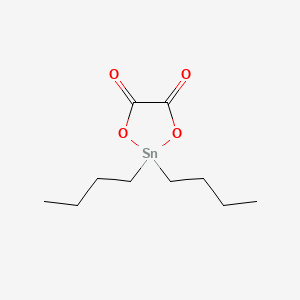
2,2-Dibutyl-1,3,2-dioxastannolane-4,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dibutyl-1,3,2-dioxastannolane-4,5-dione is an organotin compound with the molecular formula C10H22O2Sn It is known for its unique structure, where the tin atom is coordinated with two butyl groups and a dioxastannolane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2,2-Dibutyl-1,3,2-dioxastannolane-4,5-dione can be synthesized through the reaction of dibutyltin oxide or dibutyltin dimethoxide with acyloins or their enediol carbonates (vinylene carbonates) . The reaction typically involves heating the reactants under controlled conditions to facilitate the formation of the dioxastannolane ring.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature and pressure, to achieve higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
2,2-Dibutyl-1,3,2-dioxastannolane-4,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form dibutyltin oxide derivatives.
Reduction: Reduction reactions can convert it back to its precursor forms.
Substitution: The butyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require catalysts or specific solvents to proceed efficiently.
Major Products
The major products formed from these reactions include dibutyltin oxide derivatives, substituted organotin compounds, and various intermediates depending on the reaction conditions.
Aplicaciones Científicas De Investigación
2,2-Dibutyl-1,3,2-dioxastannolane-4,5-dione has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in polymerization reactions.
Biology: The compound’s organotin structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 2,2-Dibutyl-1,3,2-dioxastannolane-4,5-dione involves its interaction with molecular targets through its tin center. The tin atom can coordinate with various ligands, facilitating catalytic reactions and influencing biological pathways. The exact molecular targets and pathways are still under investigation, but its ability to form stable complexes with other molecules is a key aspect of its activity .
Comparación Con Compuestos Similares
Similar Compounds
Dibutyltin oxide: A precursor in the synthesis of 2,2-Dibutyl-1,3,2-dioxastannolane-4,5-dione.
Dibutyltin dimethoxide: Another precursor used in its synthesis.
Other organotin compounds: Compounds like tributyltin chloride and dibutyltin dichloride share similar structural features and reactivity.
Uniqueness
This compound is unique due to its dioxastannolane ring structure, which imparts distinct chemical and physical properties. This structure allows it to participate in specific reactions and applications that other organotin compounds may not be suitable for .
Propiedades
Número CAS |
26962-68-5 |
|---|---|
Fórmula molecular |
C10H18O4Sn |
Peso molecular |
320.96 g/mol |
Nombre IUPAC |
2,2-dibutyl-1,3,2-dioxastannolane-4,5-dione |
InChI |
InChI=1S/2C4H9.C2H2O4.Sn/c2*1-3-4-2;3-1(4)2(5)6;/h2*1,3-4H2,2H3;(H,3,4)(H,5,6);/q;;;+2/p-2 |
Clave InChI |
JJTKDKRNJKLRSS-UHFFFAOYSA-L |
SMILES canónico |
CCCC[Sn]1(OC(=O)C(=O)O1)CCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


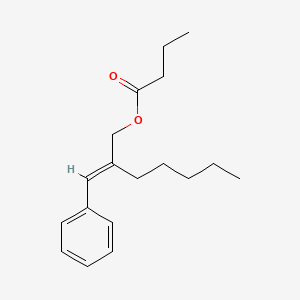
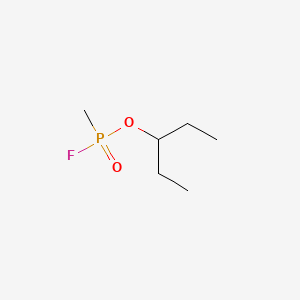

![1-[2-(2-Butoxyethoxy)propoxy]propan-2-ol](/img/structure/B12663928.png)

